molecular formula C13H21N3O3 B8294478 Ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate CAS No. 1011464-53-1

Ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate

Cat. No. B8294478
Key on ui cas rn: 1011464-53-1
M. Wt: 267.32 g/mol
InChI Key: VIHQTYHUABIPJG-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

LiAlH4 (0.9 g, 24.0 mmol) was added in portions to a solution of ethyl 4-(isopropylamino)-6-(methoxy(methyl)amino)nicotinate (3.2 g, 12.0 mmol) in THF (60 mL) at 0° C. and the resultant reaction mixture was stirred at RT for 30 min. The reaction was quenched by the addition of water (1 mL) and aqueous 2N NaOH (1 mL). The resulting precipitates were removed by filtration and the filtrate was concentrated to afford (4-(isopropylamino)-6-(methoxy(methyl)amino)pyridine-3-yl)methanol (2.9 g, >100% yield), which was used without further purification. 1HNMR (400 MHz, DMSO-d6): δ 7.62 (s, 1 H), 6.16 (s, 1 H), 5.44 (d, J=7.2 Hz, 1 H), 5.02 (bs, 1 H), 4.33 (s, 2 H), 3.69-3.61 (m, 4 H), 3.06 (s, 3 H), 1.18 (d, J=6.4 Hz, 6 H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([NH:10][C:11]1[C:16]([C:17](OCC)=[O:18])=[CH:15][N:14]=[C:13]([N:22]([O:24][CH3:25])[CH3:23])[CH:12]=1)([CH3:9])[CH3:8]>C1COCC1>[CH:7]([NH:10][C:11]1[CH:12]=[C:13]([N:22]([O:24][CH3:25])[CH3:23])[N:14]=[CH:15][C:16]=1[CH2:17][OH:18])([CH3:9])[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)NC1=CC(=NC=C1C(=O)OCC)N(C)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (1 mL) and aqueous 2N NaOH (1 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)NC1=C(C=NC(=C1)N(C)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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